Structural Divergence from TTFB
The compound differs from the benchmark selective ZAC antagonist TTFB by replacement of the 3-fluoro substituent with a 4-[cyclopropyl(methyl)sulfamoyl] group. TTFB inhibits Zn²⁺-evoked, H⁺-evoked, and spontaneous ZAC currents with IC50 values of 3 µM, 8.5 µM, and 4.7 µM respectively, and exhibits no significant activity at 5-HT₃A, α3β4 nACh, α1β2γ2s GABAₐ, or α1 glycine receptors at 30 µM [1]. The sulfamoyl substitution in the target compound introduces a hydrogen-bond acceptor/donor pair absent in TTFB, which is predicted to alter the molecule's interaction with the transmembrane domain intercalation site recently identified by cryo-EM for TTFB [2].
| Evidence Dimension | Substituent identity, position, and computed physicochemical properties influencing ZAC binding |
|---|---|
| Target Compound Data | 4-[cyclopropyl(methyl)sulfamoyl] group; topological polar surface area (tPSA) increase; hydrogen-bond donor count = 1 (sulfonamide NH); hydrogen-bond acceptor count increased relative to TTFB |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): 3-fluoro substituent; tPSA lower; hydrogen-bond donor count = 0 |
| Quantified Difference | Qualitative shift from lipophilic electron-withdrawing group (3-F) to polar, sterically demanding sulfamoyl group; quantitative binding and functional data for the target compound are not publicly available as of the knowledge cutoff. |
| Conditions | Structural comparison based on chemical structure; TTFB functional data from two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human ZAC [1]. |
Why This Matters
For researchers selecting a ZAC antagonist tool compound, the sulfamoyl substitution offers a distinct chemical topology that may translate into altered state-dependence of channel block or selectivity vs. TTFB, but direct comparative pharmacology data are required to verify this.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Biochem Pharmacol. 2021 Sep 21;193:114782. doi: 10.1016/j.bcp.2021.114782. View Source
- [2] Structural basis of human zinc-activated channel (ZAC) signaling and modulation. bioRxiv 2026.03.31. [Preprint]. doi: 10.1101/2026.03.31. View Source
